

High-performance anion-exchange chromatography (HPAEC-PAD) for Inulobiose analysis.

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Compound of Interest

Compound Name: *Inulobiose*

Cat. No.: *B1615858*

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Application Notes and Protocols for Inulobiose Analysis using HPAEC-PAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulobiose, a disaccharide composed of two fructose units, is the simplest fructooligosaccharide (FOS). As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, making it a compound of significant interest in the fields of nutrition, pharmaceuticals, and drug development. Accurate and sensitive quantification of **inulobiose** is crucial for quality control, formulation development, and metabolic studies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates like **inulobiose**.^{[1][2][3]} ^[4] This technique offers superior resolution and sensitivity compared to other methods, enabling the separation of **inulobiose** from other mono- and oligosaccharides.^{[3][5]}

This document provides detailed application notes and protocols for the analysis of **inulobiose** using HPAEC-PAD, including sample preparation, chromatographic conditions, and method validation parameters.

Data Presentation

Table 1: Chromatographic Conditions for Inulobiose Analysis

Parameter	Recommended Setting
Analytical Column	Dionex CarboPac™ PA100 (4 x 250 mm) or similar
Guard Column	Dionex CarboPac™ PA100 Guard (4 x 50 mm) or similar
Column Temperature	30 °C
Flow Rate	1.0 mL/min
Injection Volume	10 - 25 µL
Eluent A	200 mM Sodium Hydroxide (NaOH)
Eluent B	1 M Sodium Acetate (NaOAc) in 200 mM NaOH
Eluent C	Deionized Water
Gradient Program	See Table 2
Detection	Pulsed Amperometric Detection (PAD) with Gold Electrode
Waveform	Standard Quadrupole Potential Waveform (see Table 3)

Table 2: Suggested Gradient Elution Program for Inulobiose and other Fructans

Time (minutes)	% Eluent A	% Eluent B	% Eluent C
0.0	50	0	50
20.0	50	25	25
40.0	50	50	0
41.0	100	0	0
50.0	100	0	0
51.0	50	0	50
60.0	50	0	50

Note: This gradient is a general guideline and may require optimization based on the specific sample matrix and desired resolution of other fructans.

Table 3: Typical Pulsed Amperometric Detection (PAD) Waveform

Time (seconds)	Potential (V) vs. Ag/AgCl	Integration
0.00	+0.1	Begin
0.20	+0.1	
0.40	+0.1	
0.41	-2.0	End
0.42	-2.0	
0.43	+0.6	
0.44	-0.1	
0.50	-0.1	

Table 4: Method Validation Parameters for Short-Chain Fructooligosaccharides (including Inulobiose)

Parameter	Typical Value	Reference
Linearity Range	0.2 - 10 mg/L	[4]
Correlation Coefficient (r^2)	> 0.998	[4]
Limit of Detection (LOD)	0.003 - 0.016 mg/L (0.4 - 0.6 pmol)	[4]
Limit of Quantification (LOQ)	0.009 - 0.054 mg/L (1.2 - 2.0 pmol)	[4]
Repeatability (RSD%)	< 5%	[2][6]

Experimental Protocols

Eluent Preparation

- 200 mM Sodium Hydroxide (Eluent A): Dilute 10.4 mL of 50% (w/w) NaOH solution to 1 L with deionized water. Degas the solution for at least 30 minutes before use.
- 1 M Sodium Acetate in 200 mM NaOH (Eluent B): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of 200 mM NaOH. Make up to 1 L with 200 mM NaOH. Filter through a 0.22 μ m membrane and degas.
- Deionized Water (Eluent C): Use high-purity (18.2 M Ω ·cm) deionized water, filtered through a 0.22 μ m membrane and degassed.

Standard Solution Preparation

- Stock Standard (1000 mg/L): Accurately weigh 10 mg of **inulobiose** standard and dissolve it in 10 mL of deionized water in a volumetric flask.
- Working Standards: Prepare a series of working standards by serial dilution of the stock standard with deionized water to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, and 10 mg/L).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

A. Aqueous Samples (e.g., cell culture media, fermentation broth)

- Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered sample with deionized water to a concentration within the calibration range.

B. Solid Samples (e.g., powders, drug formulations)

- Accurately weigh a known amount of the solid sample.
- Dissolve the sample in a known volume of deionized water. Sonication may be used to aid dissolution.
- Centrifuge the solution at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered sample with deionized water as needed.

C. Complex Matrices (e.g., food products, biological fluids)

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A graphitized carbon black (GCB) or C18 cartridge is often suitable for carbohydrate cleanup.

- Prepare the sample as described for solid or aqueous samples.
- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the sample onto the cartridge.
- Wash the cartridge with deionized water to remove unretained interferences.

- Elute the **inulobiose** with an appropriate solvent (e.g., a low concentration of acetonitrile in water).
- Evaporate the elution solvent and reconstitute the sample in a known volume of deionized water.
- Filter the final sample through a 0.22 µm syringe filter before injection.

Chromatographic Analysis

- Equilibrate the HPAEC-PAD system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standards and samples.
- Generate a calibration curve by plotting the peak area of the **inulobiose** standard against its concentration.
- Quantify the amount of **inulobiose** in the samples by comparing their peak areas to the calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for **Inulobiose** Analysis by HPAEC-PAD.

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